molecular formula C74H117N21O20 B582740 alpha-CGRP (23-37) (human) CAS No. 145459-33-2

alpha-CGRP (23-37) (human)

Numéro de catalogue: B582740
Numéro CAS: 145459-33-2
Poids moléculaire: 1620.877
Clé InChI: GPLZRETWKHAQIS-FGVYJWQNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alpha-calcitonin gene-related peptide (23-37) (human) is a fragment of the larger alpha-calcitonin gene-related peptide, which is a 37-amino acid neuropeptide. This peptide is part of the calcitonin family and is known for its potent vasodilatory effects. It is widely distributed in the central and peripheral nervous systems and plays a significant role in various physiological processes, including the regulation of vascular tone and nociception .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-calcitonin gene-related peptide (23-37) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of alpha-calcitonin gene-related peptide (23-37) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-calcitonin gene-related peptide (23-37) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .

Applications De Recherche Scientifique

Alpha-calcitonin gene-related peptide (23-37) (human) has numerous scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neuropeptide signaling and vascular regulation.

    Medicine: Explored as a potential therapeutic agent for conditions such as migraines and cardiovascular diseases due to its vasodilatory properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Mécanisme D'action

Alpha-calcitonin gene-related peptide (23-37) (human) exerts its effects by binding to the calcitonin receptor-like receptor (CRLR) in combination with receptor activity-modifying protein 1 (RAMP1). This receptor complex activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates target proteins and induces vasodilation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Alpha-calcitonin gene-related peptide (23-37) (human) is unique due to its specific sequence and potent vasodilatory effects. It is particularly significant in the context of migraine research and cardiovascular health, where it plays a crucial role in regulating vascular tone and nociception .

Activité Biologique

Alpha-calcitonin gene-related peptide (α-CGRP) is a neuropeptide that plays a crucial role in various physiological and pathophysiological processes. The specific fragment α-CGRP (23-37) is of particular interest due to its biological activity and potential therapeutic applications. This article provides a detailed overview of the biological activity of α-CGRP (23-37), including its mechanisms of action, physiological effects, and implications for disease treatment.

Structural Characteristics:
α-CGRP is a 37-amino acid peptide derived from the calcitonin gene, with the sequence contributing to its biological functions. The fragment α-CGRP (23-37) retains significant biological activity but has a lower receptor binding affinity compared to the full-length peptide.

Mechanism of Action:
α-CGRP exerts its effects primarily through the calcitonin receptor-like receptor (CLR) in conjunction with receptor activity-modifying proteins (RAMPs). Upon binding to these receptors, α-CGRP activates intracellular signaling pathways, notably increasing cyclic adenosine monophosphate (cAMP) levels, which leads to various downstream effects such as vasodilation and modulation of neuronal excitability .

Biological Effects

  • Vasodilation:
    • Potent Vasodilator: α-CGRP is recognized as one of the most potent vasodilators known, capable of inducing relaxation in vascular smooth muscle. This effect is particularly pronounced in arterioles .
    • Mechanism: The vasodilatory effect is mediated through cAMP-dependent pathways, leading to the relaxation of smooth muscle cells in blood vessels .
  • Cardiovascular Protection:
    • Role in Heart Function: Studies have shown that α-CGRP has protective roles in cardiovascular diseases. For instance, α-CGRP administration improves cardiac function and reduces adverse effects associated with heart failure models .
    • Pathophysiological Implications: In models of transverse aortic constriction-induced heart failure, α-CGRP knock-out mice exhibited higher mortality rates and increased cardiac fibrosis compared to wild-type mice, highlighting its cardioprotective properties .
  • Neurogenic Inflammation:
    • Pain Modulation: α-CGRP is released from sensory neurons and plays a significant role in pain pathways, particularly in migraine pathophysiology. Its release can enhance neurogenic inflammation by promoting vasodilation and plasma extravasation .
    • Therapeutic Target: The development of CGRP antagonists has emerged as a promising strategy for migraine treatment, demonstrating the peptide's pivotal role in headache disorders .

Research Findings and Case Studies

Table 1: Summary of Key Findings on α-CGRP Biological Activity

StudyFindings
Nelson et al., 1990Demonstrated that α-CGRP elevates cAMP levels in human embryonic kidney cells, activating protein kinase A (PKA) pathways.
Edvinsson et al., 2011Showed that α-CGRP contributes to cerebrovascular regulation and is implicated in migraine pathology.
Chiba et al., 1989Identified that α-CGRP (8-37) acts as a competitive antagonist at CGRP receptors, providing insights into receptor binding dynamics.

Case Study Insights:
A notable study highlighted the use of α-CGRP analogs in chronic systemic treatment models where stabilized forms of the peptide were shown to protect against cardiac dysfunction induced by pressure overload, showcasing its therapeutic potential beyond migraine treatment .

Propriétés

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H117N21O20/c1-37(2)57(80)71(112)86-45(25-16-18-28-76)64(105)89-48(32-53(77)98)66(107)90-49(33-54(78)99)65(106)88-47(31-43-22-13-10-14-23-43)67(108)93-59(39(5)6)74(115)95-29-19-26-52(95)70(111)94-60(41(8)97)73(114)91-50(34-55(79)100)68(109)92-58(38(3)4)72(113)82-35-56(101)84-51(36-96)69(110)85-44(24-15-17-27-75)63(104)83-40(7)62(103)87-46(61(81)102)30-42-20-11-9-12-21-42/h9-14,20-23,37-41,44-52,57-60,96-97H,15-19,24-36,75-76,80H2,1-8H3,(H2,77,98)(H2,78,99)(H2,79,100)(H2,81,102)(H,82,113)(H,83,104)(H,84,101)(H,85,110)(H,86,112)(H,87,103)(H,88,106)(H,89,105)(H,90,107)(H,91,114)(H,92,109)(H,93,108)(H,94,111)/t40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLZRETWKHAQIS-FGVYJWQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H117N21O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1620.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.